Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]-
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Overview
Description
Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a cyano group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanecarboxylic acid with 3-(cyclopentyloxy)-4-methoxybenzyl cyanide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or strong acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory responses. By inhibiting PDE4, the compound reduces the activity of pro-inflammatory cells, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid, 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-: This compound is structurally similar but lacks the methyl group on the carboxylic acid.
Cilomilast: A known PDE4 inhibitor with similar anti-inflammatory properties.
Roflumilast: Another PDE4 inhibitor used in the treatment of COPD.
Uniqueness
Cyclohexanecarboxylic acid, 4-[cyano[3-(cyclopentyloxy)-4-methoxyphenyl]methyl]- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PDE4 with high potency makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[cyano-(3-cyclopentyloxy-4-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-25-19-11-10-16(12-20(19)26-17-4-2-3-5-17)18(13-22)14-6-8-15(9-7-14)21(23)24/h10-12,14-15,17-18H,2-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDQOCDSQNFGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)C2CCC(CC2)C(=O)O)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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